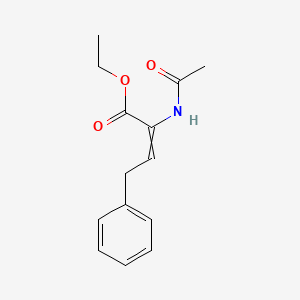![molecular formula C16H26O5 B14242021 Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol CAS No. 236735-78-7](/img/structure/B14242021.png)
Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol is a chemical compound that combines the properties of acetic acid and a substituted hexanol. This compound is characterized by the presence of a methoxyphenyl group attached to a hexanol backbone, which is further linked to an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol typically involves the reaction of 6-bromohexan-1-ol with 4-methoxyphenol in the presence of a base such as potassium carbonate. This reaction forms 6-[(4-methoxyphenyl)methoxy]hexan-1-ol, which is then subjected to acetylation using acetic anhydride to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed
Oxidation: Formation of 6-[(4-methoxyphenyl)methoxy]hexanoic acid.
Reduction: Formation of 6-[(4-methoxyphenyl)methoxy]hexanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The methoxyphenyl group can enhance the compound’s ability to interact with hydrophobic regions of proteins, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the hexanol backbone.
6-methoxyhexanoic acid: Contains a similar hexanol backbone but lacks the methoxyphenyl group.
Uniqueness
Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol is unique due to the combination of the methoxyphenyl group and the hexanol backbone, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
236735-78-7 |
|---|---|
Molekularformel |
C16H26O5 |
Molekulargewicht |
298.37 g/mol |
IUPAC-Name |
acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol |
InChI |
InChI=1S/C14H22O3.C2H4O2/c1-16-14-8-6-13(7-9-14)12-17-11-5-3-2-4-10-15;1-2(3)4/h6-9,15H,2-5,10-12H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
BVLLMYNJSGHDAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC1=CC=C(C=C1)COCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


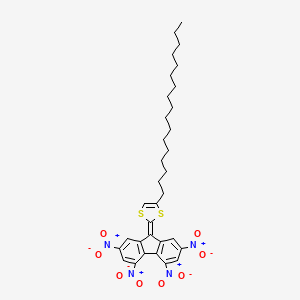



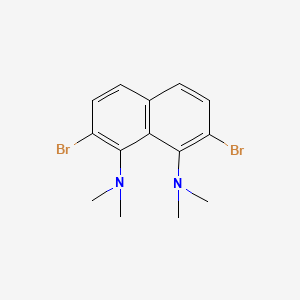

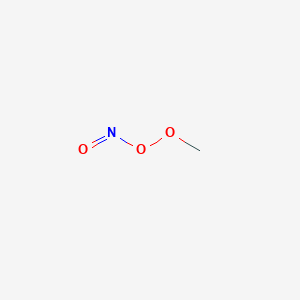
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)
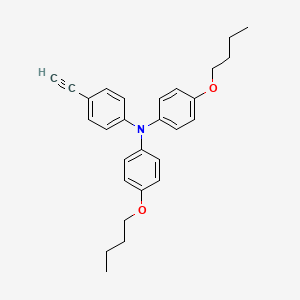
![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)

![3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid](/img/structure/B14242011.png)

